molecular formula C12H14N2O2 B6630861 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one

1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one

Cat. No. B6630861
M. Wt: 218.25 g/mol
InChI Key: LKDCOICNVLQYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one, also known as HM-3, is a chemical compound that has gained attention in the field of scientific research due to its potential applications. This molecule belongs to the class of imidazolones and has a molecular weight of 202.23 g/mol. The purpose of

Mechanism of Action

The mechanism of action of 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell signaling pathways. 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been shown to inhibit the activity of the protein kinase C (PKC) and the nuclear factor-kappa B (NF-κB) signaling pathways. These pathways play a critical role in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been found to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has also been found to exhibit antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one offers several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the research on 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one. One area of interest is the development of 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one as a potential drug candidate for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one, which could provide insights into the development of new drugs targeting the PKC and NF-κB signaling pathways. Additionally, the development of new synthetic methods for 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one could improve its bioavailability and solubility, making it a more effective drug candidate.

Synthesis Methods

1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one can be synthesized using a multi-step process that involves the reaction of 4- (Hydroxymethyl) benzaldehyde with 3-methylimidazol-2-one. The reaction is carried out using a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified using column chromatography to obtain pure 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one.

Scientific Research Applications

1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to exhibit significant biological activity against certain diseases, including cancer and inflammation. 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[[4-(hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-6-7-14(12(13)16)8-10-2-4-11(9-15)5-3-10/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDCOICNVLQYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C1=O)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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